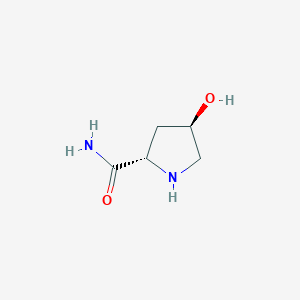

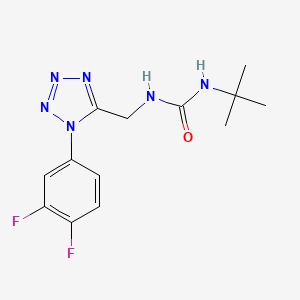

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide, also known as 4-hydroxy-2-pyrrolidone-2-carboxamide, is a novel derivative of pyrrolidine that has been the subject of much scientific research. This compound has been studied for its potential applications in various fields such as synthetic chemistry, medicine, and biochemistry. It has been found to possess a variety of biochemical and physiological effects, as well as being useful for a range of laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide derivatives are valuable in medicinal chemistry, particularly as synthons in the synthesis of various pharmacologically active compounds. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from this compound, have been synthesized and utilized as intermediates in medicinal applications, including the preparation of 4-fluoropyrrolidine derivatives for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Biochemical Research

In biochemical research, derivatives of 4-hydroxypyrrolidine-2-carboxamide have been evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. These compounds, synthesized from 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, have shown varying degrees of affinity and inhibitory potency at these transporters (Zhao et al., 2005).

Material Science and Catalysis

The 4-hydroxypyrrolidine-2-carboxanilide podand, a derivative, has shown catalytic activity in asymmetric Biginelli reactions. A comprehensive study, involving computer simulations and NMR experiments, revealed the predominant conformational state of the cation and its significance in catalytic activities (Borodina et al., 2021).

Neuroprotection and Neuroscience

This compound derivatives have been explored in neuroscience for their neuroprotective properties. A specific derivative, 2R,4R-APDC, was found to be protective against excitotoxic neuronal death, indicating potential therapeutic applications in conditions like stroke and neurodegenerative diseases (Battaglia et al., 1998).

Organic Synthesis

In the field of organic synthesis, this compound and its derivatives have been utilized for the synthesis of various organic compounds. For example, the synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed reactions demonstrates the versatility of these compounds in organic synthesis (Smolobochkin et al., 2017).

Mécanisme D'action

Target of Action

The primary target of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the transmission of glutamate signals across the synapse, which is essential for various cognitive functions.

Biochemical Pathways

The compound is involved in the metabolism of amino acids, specifically proline derivatives . It is catabolized via trans-4-hydroxy-L-proline oxidase and L-amino acid oxidase pathways, involving the mitochondria, cytosol, and peroxisome . The kidneys are the major site for the conversion of hydroxyproline into glycine .

Pharmacokinetics

Studies on similar compounds suggest that they are likely to have good bioavailability and are metabolized and eliminated efficiently .

Result of Action

It is known that the compound can influence the stability of proteins, such as ubiquitin, by forcing the pyrrolidine ring in its favored puckering conformation . This can lead to an increase in protein stability, which could have various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, glycosylation, a post-translational modification that occurs in the endoplasmic reticulum, can influence the structure and function of collagens, which contain proline derivatives . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

The biochemical properties of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions.

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is believed to interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSXAYGYRGXDSQ-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)

![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)